5-Oxaspiro[2.4]heptan-6-one
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Overview
Description
5-Oxaspiro[2.4]heptan-6-one is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 . It is an intermediate product for producing leukotriene antagonists .
Synthesis Analysis
The synthesis of 5-Oxaspiro[2.4]heptan-6-one starts from itaconic acid ester and ends with the reduction of the cyclic anhydride, 5-oxaspiro[2.4]heptane-4,6-dione . Another method involves the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide to 4,4-bis(bromomethyl)dihydro-2-furanone, which is then cyclized with zinc .Molecular Structure Analysis
The molecular structure of 5-Oxaspiro[2.4]heptan-6-one consists of a spirocyclic system with an oxygen atom in position 2 .Chemical Reactions Analysis
5-Oxaspiro[2.4]heptan-6-one can be obtained from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile by reaction with hydrogen bromide and then cyclizing the intermediate product 4,4-bis(bromomethyl)dihydro-2-furanone with zinc .Scientific Research Applications
1. Intermediate Product in the Production of Leukotriene Antagonists 5-Oxaspiro[2.4]heptan-6-one is an intermediate product for the production of leukotriene antagonists . Leukotriene antagonists are a type of medication used to treat asthma and allergies. They work by blocking the action of leukotrienes, substances in the body that cause inflammation and other symptoms in these conditions .
Synthesis from Itaconic Acid Ester
A known synthesis of 5-Oxaspiro[2.4]heptan-6-one starts from itaconic acid ester and ends with the reduction of the cyclic anhydride 5-oxaspiro[2.4]heptane-4,6-dione to the compound of formula (I) . This process, however, yields a mixture of the desired product with the isomeric 5-oxaspiro[2.4]heptan-4-one .
Production Process
The production process of 5-Oxaspiro[2.4]heptan-6-one involves converting [3-(hydroxymethyl)oxetan-3-yl]acetonitrile of the formula . The cyclization of the bis(bromomethyl) compound (III) to form 5-oxaspiro[2.4]heptan-6-one (I) with zinc according to an intramolecular Wurtz synthesis can take place in a similar manner .
Chemical & Material Sciences
5-Oxaspiro[2.4]heptan-6-one is also relevant in the field of chemical and material sciences . It’s used in the manufacture and supply of aromatic, heterocyclic and aliphatic compounds .
Organic Chemistry
In the realm of organic chemistry, 5-Oxaspiro[2.4]heptan-6-one is a heterocyclic compound containing a five-membered ring with one oxygen atom as the only ring hetero atom .
Safety and Hazards
properties
IUPAC Name |
5-oxaspiro[2.4]heptan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-6(1-2-6)4-8-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDTXNQOEDQFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxaspiro[2.4]heptan-6-one |
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